![molecular formula C8H7IO2 B1295463 2-Iodo-5-methylbenzoic acid CAS No. 52548-14-8](/img/structure/B1295463.png)
2-Iodo-5-methylbenzoic acid
Overview
Description
“2-Iodo-5-methylbenzoic acid” is a chemical compound with the molecular formula C8H7IO2 and a molecular weight of 262.0445 . It is used in organic synthesis, mainly in the production of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “2-Iodo-5-methylbenzoic acid” can be achieved through the iodination of 2-methylbenzoic acid. This process includes a reaction step where 2-methylbenzoic acid is iodinated in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride. The purification step includes sublimation, distillation, crystallization, or a combination of two or more of these .
Molecular Structure Analysis
The molecular structure of “2-Iodo-5-methylbenzoic acid” consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . It contains a total of 18 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
“2-Iodo-5-methylbenzoic acid” appears as a white to light yellow powder or crystal . It has a melting point range of 122.0 to 126.0 °C . The compound is solid at 20 °C .
Scientific Research Applications
Organic Building Blocks
“2-Iodo-5-methylbenzoic acid” is an organic compound that serves as a building block in organic chemistry . It is used in the synthesis of various complex molecules. The presence of the iodine atom makes it a good candidate for electrophilic aromatic substitution reactions, which are fundamental in organic synthesis.
Drug Synthesis
This compound is useful for producing functional chemicals such as drugs . The carboxylic acid group (-COOH) present in the molecule can react with amines to form amides, which are common functional groups in many pharmaceuticals.
High-Performance Liquid Chromatography (HPLC)
“2-Iodo-5-methylbenzoic acid” can be separated using High-Performance Liquid Chromatography (HPLC) on Newcrom R1 HPLC column . This indicates its use in analytical chemistry, particularly in the analysis and purification of samples.
Safety and Hazards
“2-Iodo-5-methylbenzoic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is corrosive to skin, eyes, and other tissues, and is a potential carcinogen . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator, and using dry clean-up procedures to avoid generating dust .
properties
IUPAC Name |
2-iodo-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGWGCDYAJKXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200536 | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-methylbenzoic acid | |
CAS RN |
52548-14-8 | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52548-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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